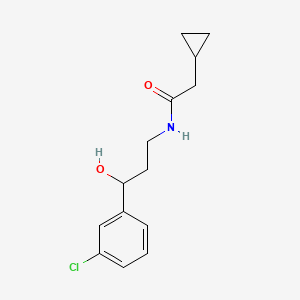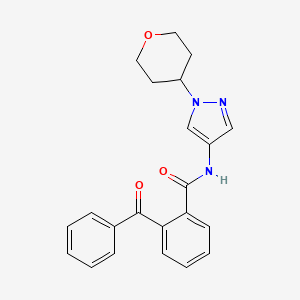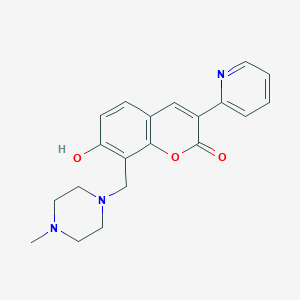![molecular formula C14H18ClNO2 B2526915 N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide CAS No. 794582-30-2](/img/structure/B2526915.png)
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their properties, which can provide insights into the analysis of similar amide compounds. For instance, the synthesis and biological screening of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide derivatives are discussed, which are structurally related to the compound .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of appropriate amine with an acyl chloride or other acylating agents in the presence of a base. For example, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide derivatives was achieved by reacting 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine in basic aqueous media . This suggests that a similar approach could be used for synthesizing "N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods. For instance, the crystal structures of N-(4-methyl phenyl)-2,2,2-trichloroacetamide and its derivatives were determined, which provides insights into the planarity of the phenyl rings and the orientation of the acetamide group . This information can be useful in predicting the molecular structure of "N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide".
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from studies such as the determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide by spectrophotometry, where the compound forms a stable complex with Fe(II) in the presence of a surfactant . This suggests that "N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide" may also form complexes with metal ions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For example, the vibrational spectroscopic studies and HOMO-LUMO analysis of N-(phenyl)-2,2-dichloroacetamide and its chloro derivatives provide valuable information on the vibrational frequencies, molecular electrostatic potential, and electronic transitions of these compounds . These studies can help predict the properties of "N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide", such as its stability, reactivity, and possible interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Analysis
Research into carbamate pesticides, closely related to N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide, has provided insights into their environmental degradation and analysis. Studies have shown the importance of understanding the degradation pathways of these compounds due to their potential environmental toxicity and impacts on human health. The degradation processes, such as hydrolysis, biolysis, photolysis, and thermal decomposition, are critical for assessing the environmental fate of these chemicals. Moreover, legislative aspects concerning their use and the methodologies for their detection in environmental samples have been explored to ensure compliance with safety standards and protect public health (Smith & Bucher, 2012).
Pharmacological Research and Development
The exploration of chemical contraceptives and their development showcases the pharmacological potential of compounds related to N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide. Such research has led to the development of novel contraceptive methods, illustrating the compound's significance in reproductive health and its role in advancing pharmaceutical innovations (Nand, 1974).
Eigenschaften
IUPAC Name |
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-9(15)12(17)10-5-7-11(8-6-10)16-13(18)14(2,3)4/h5-9H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXASFXRYFMHNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2526832.png)
![1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)


![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)

![3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2526846.png)
![methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2526848.png)

